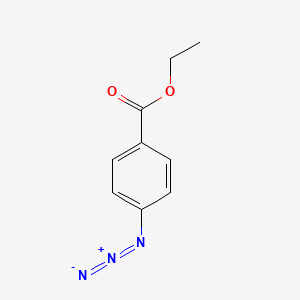
Ethyl 4-azidobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-azidobenzoate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of benzoic acid, where the amino group is replaced by an azido group
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-azidobenzoate can be synthesized through a diazotization reaction followed by azidation. The process typically involves the following steps:
Diazotization: Ethyl 4-aminobenzoate is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: Ethyl 4-azidobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving this compound.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Triazoles: Formed through click chemistry reactions.
Aminobenzoates: Formed through reduction reactions.
科学的研究の応用
Ethyl 4-azidobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of triazole-based compounds, which have potential pharmacological activities.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.
Bioconjugation: this compound is employed in bioconjugation techniques to link biomolecules for various biological studies.
作用機序
The mechanism of action of ethyl 4-azidobenzoate primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable in the synthesis of complex molecules .
類似化合物との比較
Ethyl 4-aminobenzoate (Benzocaine): A local anesthetic used in medical applications.
Ethyl 4-nitrobenzoate: Used as an intermediate in organic synthesis.
Uniqueness: Ethyl 4-azidobenzoate is unique due to its azido group, which imparts distinct reactivity compared to its amino and nitro counterparts. This makes it particularly useful in click chemistry and other applications requiring specific and efficient reactions .
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
ethyl 4-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-5-8(6-4-7)11-12-10/h3-6H,2H2,1H3 |
InChIキー |
CDFRXIVAGKDWGY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



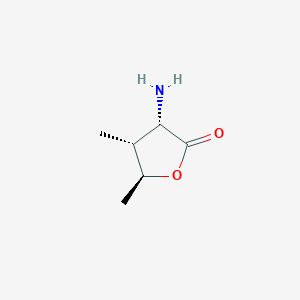
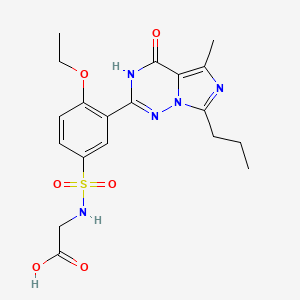
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

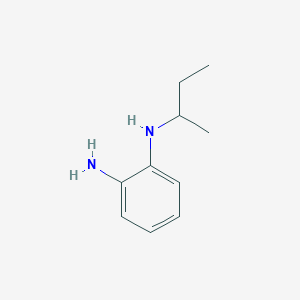





![(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine](/img/structure/B13418757.png)
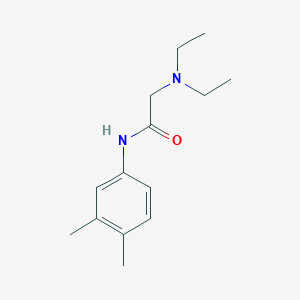
![(1S,4S,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B13418777.png)
